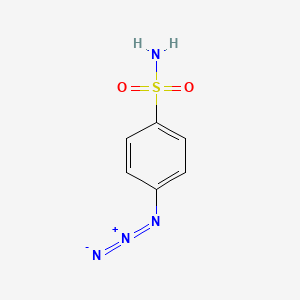

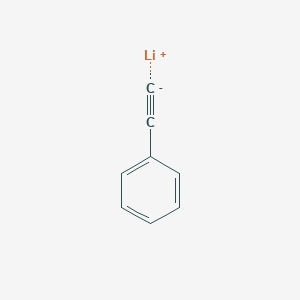

4-Azidobenzenesulfonamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Azidobenzenesulfonamide and its derivatives involves several chemical reactions, including alkylation, which can be achieved through the Mitsunobu reaction or conventional methods. For instance, nitrobenzenesulfonamides can undergo smooth alkylation to yield N-alkylated sulfonamides in near quantitative yields, which can be deprotected to give secondary amines (Fukuyama et al., 1995). Similarly, cyanobenzenesulfonamides can cleave to the parent amine cleanly under specific conditions, making them useful for amine synthesis and as protecting groups (Schmidt et al., 2017).

Molecular Structure Analysis

The molecular structure of this compound derivatives can be characterized through spectroscopic and crystallographic means. For example, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide has been obtained by single-crystal X-ray diffraction, revealing insights into its structural parameters (Stenfors & Ngassa, 2020).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, where its reactivity can be controlled by introducing various N-functionalities. This highlights its versatility in click chemistry applications (Kaneda et al., 2017).

Physical Properties Analysis

The physical properties of this compound, such as solubility, can be influenced by the solvent system. Studies on solubility and solution thermodynamics provide valuable information on its behavior in different environments, which is essential for its application in various fields (Asadi et al., 2020).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as their ability to inhibit carbonic anhydrases, are of significant interest. For instance, novel benzenesulfonamides have shown medium potency inhibition of certain carbonic anhydrase isoforms, illustrating the potential medicinal chemistry applications of these compounds (Pala et al., 2014).

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

4-Azidobenzenesulfonamide derivatives have been explored for their potential as carbonic anhydrase (CA) inhibitors. These compounds exhibit inhibitory activity against various human carbonic anhydrase isozymes, including those dominant in physiology and associated with tumors. This makes them interesting candidates for targeting tumor-associated CA isozymes. Specifically, the glycoconjugate derivatives of benzene sulfonamides have shown potent inhibition, suggesting potential applications in cancer research and therapy (Wilkinson et al., 2007).

Synthesis of Benzothiadiazine Dioxides

In the synthesis of certain organic compounds, this compound has played a pivotal role. It has been utilized in the synthesis of 3-amino-1,2,4-benzothiadiazine 1,1-dioxides, which are used in various chemical applications. This synthesis is achieved through reactions with polymer-supported triphenylphosphine, demonstrating the versatility of this compound in organic synthesis (Blackburn et al., 2005).

Surface Modification of Polyethylene Films

This compound has been employed in the surface modification of polyethylene (PE) films. These modified PE films exhibit antimicrobial activity, indicating their potential use in applications requiring antibacterial properties. This application is particularly relevant in materials science and biomedical fields where antimicrobial surfaces are crucial (Smokal et al., 2011).

Polymer Synthesis

In polymer chemistry, N-butyl-N-ethynyl-4-azidobenzenesulfonamide has been used in the copper(I)-catalyzed azide–alkyne cycloaddition polymerization. This process leads to the creation of nonperiodic sequence-controlled polymers, indicating its significance in the development of advanced polymer materials with specific properties (Harada et al., 2018).

Antibacterial Activity

Sulfonamide bridged disubstituted 1,2,3-triazoles, synthesized from 4-azidobenzenesulfonamides, have shown appreciable antibacterial efficacy against various bacterial strains. This highlights the role of this compound derivatives in developing new antibacterial agents (Yadav & Kaushik, 2022).

Wirkmechanismus

Target of Action

The primary target of 4-Azidobenzenesulfonamide is the cyclooxygenase (COX) enzyme , particularly the COX-2 isozyme . COX enzymes play a crucial role in the inflammation process, and their inhibition can lead to anti-inflammatory effects .

Mode of Action

This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS) . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. By inhibiting DHPS, this compound disrupts the synthesis of folic acid, which is essential for bacterial growth .

Biochemical Pathways

The action of this compound affects the folic acid metabolism cycle . By inhibiting the DHPS enzyme, it disrupts the synthesis of folic acid, a crucial component for bacterial growth and reproduction . This leads to the inhibition of bacterial growth, exerting its antibacterial effects .

Pharmacokinetics

Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. It has been shown to have good antibacterial activity against several bacterial strains . For instance, certain derivatives of this compound have shown similar inhibitory activity against Candida albicans as the positive control drug fluconazole .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of sulfonamides can be inhibited by pus .

Safety and Hazards

Zukünftige Richtungen

Future research directions include the development of more sustainable chemical transformations for the synthesis of useful chemicals . For example, the CuAAC reaction, which involves 4-Azidobenzenesulfonamide, could be conducted in pure water at room temperature under aerobic conditions . Other green solvents, including ethanol and glycerol, could also be effectively used .

Eigenschaften

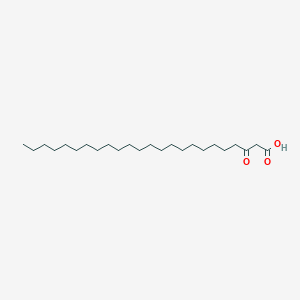

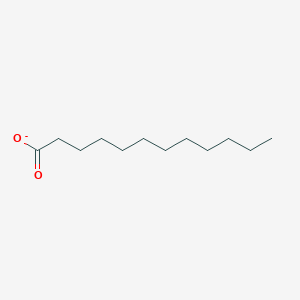

IUPAC Name |

4-azidobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2S/c7-10-9-5-1-3-6(4-2-5)13(8,11)12/h1-4H,(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEFHQIOSJWWSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36326-86-0 | |

| Record name | NSC80928 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-azidobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of 4-Azidobenzenesulfonamide in current research?

A1: this compound is primarily utilized as a building block in organic synthesis, specifically for creating 1,2,3-triazole rings via the 1,3-dipolar cycloaddition reaction with alkynes. This reaction, often catalyzed by copper(I), is widely known as "click chemistry" due to its high efficiency and selectivity. [, , , ]

Q2: Why is the incorporation of this compound into larger molecules of interest?

A2: The sulfonamide group within this compound plays a crucial role in biological activity. Compounds containing this group exhibit a range of pharmacological properties, including inhibition of carbonic anhydrase enzymes. These enzymes are involved in various physiological processes, and their dysregulation is implicated in diseases like cancer. Therefore, incorporating this compound into larger structures allows researchers to explore its potential as a scaffold for developing novel therapeutics, particularly carbonic anhydrase inhibitors. []

Q3: Can you provide an example of how this compound has been used to synthesize potentially valuable compounds?

A3: Researchers have successfully synthesized triazole-linked O-glycosides of benzene sulfonamides utilizing this compound as a starting material. [] These glycoconjugates demonstrated promising inhibitory activity against human carbonic anhydrase (hCA) isozymes, including the tumor-associated hCA IX. This finding highlights the potential of this compound-derived compounds as leads for developing anticancer agents.

Q4: Beyond carbonic anhydrase inhibition, are there other biological activities associated with this compound derivatives?

A4: Studies have investigated the antibacterial activity of triazole compounds synthesized using this compound. [, ] Researchers observed varying levels of efficacy against both Gram-positive and Gram-negative bacteria, suggesting the potential of these derivatives as antibacterial agents.

Q5: What analytical techniques are commonly used to characterize compounds derived from this compound?

A5: Researchers rely on various spectroscopic techniques to characterize the synthesized compounds. These include Fourier Transform Infrared Spectroscopy (FT-IR) to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) to determine the structure and purity, and Mass Spectrometry (MS) to confirm the molecular weight. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide](/img/structure/B1226576.png)

![2-Methyl-2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B1226578.png)

![N-(4-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide](/img/structure/B1226584.png)

![5-[(4-Acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate](/img/structure/B1226586.png)

![N-[(1,2-dimethyl-5-indolyl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B1226588.png)